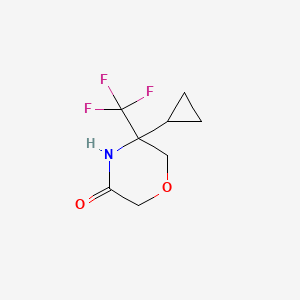

5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

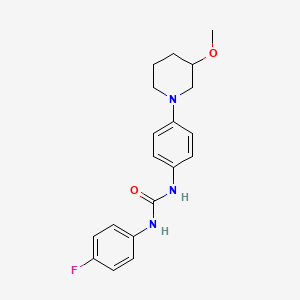

5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one is a chemical compound with the molecular formula C8H10F3NO2 . It has a molecular weight of 209.17 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H10F3NO2/c9-8(10,11)7(5-1-2-5)4-14-3-6(13)12-7/h5H,1-4H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature and shipping temperature are not specified .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Neurokinin-1 Receptor Antagonists : 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one derivatives are used in the synthesis of neurokinin-1 (NK-1) receptor antagonists, demonstrating effectiveness in pre-clinical tests for emesis and depression (Harrison et al., 2001).

- Formation of Morpholino-Substituted Ferrocenylphosphazenes : This compound plays a role in the condensation reactions leading to morpholino-substituted ferrocenylphosphazenes, which are relevant in various chemical applications (Asmafiliz, 2014).

- Convergent Approach to Synthesize Potent Antagonists : It is utilized in a convergent approach to synthesize enantiomerically pure antagonists for the human neurokinin-1 receptor (Elati et al., 2007).

Material Science and Molecular Interactions

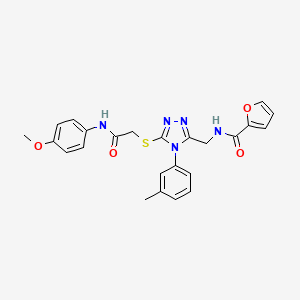

- Formation of Azacycloalkene Monosulfonyl Diamines : The compound is used in click-chemistry approaches for synthesizing azacycloalkene monosulfonyl diamines, with a focus on computational analysis of the reaction mechanism (Contini & Erba, 2012).

- Cyclopropanation Reactions : It is involved in cyclopropanation reactions of alpha,beta-unsaturated amides, highlighting its role in stereospecific synthesis (Concellón et al., 2007).

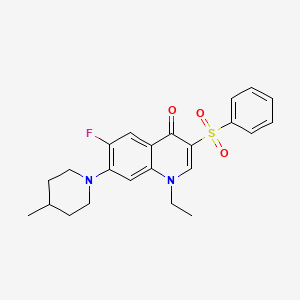

- Synthesis of Mononuclear Cycloplatinated Complexes : The compound contributes to the reactivity and structural characterization in the synthesis of mononuclear cycloplatinated complexes (Rodríguez-Castro et al., 2012).

Biomedical Applications

- Antiproliferative Activity in Cancer Research : this compound derivatives have been synthesized showing significant inhibitory activity against some cancer cell lines (Lu et al., 2021).

Properties

IUPAC Name |

5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO2/c9-8(10,11)7(5-1-2-5)4-14-3-6(13)12-7/h5H,1-4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEKQULGJZJTBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(COCC(=O)N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B2418766.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2418769.png)

![6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2418774.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline](/img/structure/B2418776.png)

![6-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide](/img/structure/B2418777.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2418781.png)

![3-(4-chlorophenyl)-4-(2-oxopyridin-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B2418783.png)

![N~1~-(2-methylphenyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B2418787.png)